molecular formula C37H77N B1582946 N-Methyldioctadecylamine CAS No. 4088-22-6

N-Methyldioctadecylamine

Cat. No.: B1582946
CAS No.: 4088-22-6
M. Wt: 536 g/mol
InChI Key: VFLWKHBYVIUAMP-UHFFFAOYSA-N
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Description

Historical Context of Cationic Lipids in Research

The journey of cationic lipids in scientific research began in the late 1980s, marking a pivotal moment in non-viral gene delivery. In 1987, a seminal publication by Felgner and colleagues introduced the synthetic cationic lipid N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), demonstrating its capability to transfect mammalian cells with plasmid DNA. nih.govnih.gov This breakthrough established a new paradigm for gene transfer, moving away from viral vectors and towards synthetic alternatives. nih.gov

Following the introduction of DOTMA, the 1980s saw a surge in the development of various cationic lipid structures, which were largely incorporated into lipid-based delivery systems. nih.govrsc.org These lipids are characterized by a permanently positively-charged head group, a feature that allows them to form complexes with negatively charged nucleic acids like DNA and RNA. nih.govrsc.org This electrostatic interaction is fundamental to their function, neutralizing the charge of the genetic material and facilitating its encapsulation and subsequent uptake by cells. rsc.org The resulting lipid-nucleic acid complexes, often called lipoplexes, could effectively interact with the negatively charged cell membrane, promoting entry into the cell through processes like endocytosis. nih.govrsc.org Over the years, numerous derivatives, such as the biodegradable DOTAP (which contains ester bonds instead of ether bonds) and various cationic cholesterol derivatives, have been synthesized to improve delivery efficiency and biocompatibility. nih.govnih.gov

Structural Features and Amphiphilic Nature of MODA

N-Methyldioctadecylamine, with the chemical formula C37H77N, is structurally defined by a central nitrogen atom bonded to a methyl group and two long, eighteen-carbon alkyl chains (octadecyl groups). This molecular architecture imparts a distinct amphiphilic character to the compound.

The two octadecyl chains form a large, nonpolar, and hydrophobic (water-repelling) tail, while the tertiary amine group acts as a polar, hydrophilic (water-attracting) headgroup. This dual nature is the cornerstone of its functionality. In aqueous environments, this amphiphilicity drives the molecule to self-assemble in ways that minimize the unfavorable interactions between the hydrophobic tails and water. This often results in the formation of micelles or its incorporation into lipid bilayers, where the hydrophobic tails are shielded from the aqueous surroundings. Its ability to reduce the surface tension of liquids makes it an effective surfactant.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C37H77N
Molecular Weight 536.03 g/mol
Appearance White solid
Solubility Insoluble in water, soluble in organic solvents
pKa (Predicted) 9.81 ± 0.50

This table contains data sourced from multiple references. nih.gov

Overview of Key Research Domains Utilizing MODA

The unique properties of MODA have led to its use in several key areas of research, particularly where interactions with biological membranes or the self-assembly of materials are crucial.

Lipid Nanoparticles (LNPs) and Vesicle Formulations

MODA has found a significant role as a "helper lipid" in the formulation of lipid nanoparticles (LNPs), which are at the forefront of nucleic acid-based therapeutics. nih.govnih.gov LNPs are typically composed of four main components: an ionizable cationic lipid, a phospholipid (like DSPC), cholesterol, and a PEG-lipid. nih.gov The helper lipids, which include phospholipids (B1166683) and cholesterol, are crucial for the structural stability of the nanoparticle and enhance delivery efficacy by promoting intracellular uptake and the release of the cargo into the cytoplasm. thno.org

Vesicles, which are microscopic sacs enclosed by a lipid bilayer, can also be formed using MODA in combination with other molecules like fatty acids. The formation and stability of these vesicles are influenced by the physicochemical properties of their components. For example, studies have shown that vesicles can be formed through electrostatic interactions between the amino group of a cationic amphiphile and the carboxylic groups of fatty acids. nih.gov The chain length of the fatty acid used can affect the stability and size of the resulting vesicles. nih.gov

Gene and Drug Delivery Systems

The application of MODA in LNPs directly ties into its use in gene and drug delivery systems. The development of effective delivery systems is a major focus in gene therapy, aiming to transport therapeutic genes to target cells safely and efficiently. nih.gov Non-viral vectors, such as LNPs, are a promising alternative to viral vectors due to their lower immunogenicity and ease of production. nih.gov

Self-Assembly and Supramolecular Architectures

The self-assembly of molecules into well-defined, non-covalently linked structures is a cornerstone of supramolecular chemistry and materials science. nih.govnih.gov Amphiphilic molecules like MODA have the inherent ability to self-assemble in solution. While specific studies detailing the self-assembly of pure MODA into complex supramolecular architectures are not extensively documented in the provided results, the behavior of similar long-chain amine molecules provides insight into its potential.

For example, dioctadecylamine (B92211), a secondary amine with the same hydrophobic tails as MODA, has been shown to be an efficient gelator, forming stable gels with various organic liquids. nih.govresearchgate.net This gelation is driven by the self-assembly of the molecules into fibrous networks, stabilized by hydrogen bonding. nih.gov Although MODA is a tertiary amine and thus lacks the hydrogen-bond donating ability of a secondary amine, its strong hydrophobic interactions and the polar nature of its headgroup suggest a propensity to form ordered structures. nih.gov The self-assembly of such lipid derivatives can be influenced by various factors, including solvent, temperature, and the presence of other molecules, leading to the formation of structures like nanofibers, ribbons, or vesicles. researchgate.netwikipedia.org These self-assembled architectures have potential applications in creating new materials with tailored properties. researchgate.net

Biomaterial Science and Surface Interactions

In the field of biomaterial science, the surface properties of an implanted material are critical as they dictate the initial interactions with biological systems, including protein adsorption and cellular attachment. researchgate.net The modification of biomaterial surfaces can be used to improve biocompatibility and guide tissue regeneration.

Vaccine Adjuvant Development

The development of effective vaccines often relies on the inclusion of adjuvants, substances that enhance the body's immune response to an antigen. nih.gov While traditional adjuvants have been effective, the advent of next-generation vaccines, such as those based on messenger RNA (mRNA), has necessitated the development of novel adjuvant and delivery systems. nih.gov In this context, Lipid Nanoparticles (LNPs) have emerged as a leading platform for mRNA vaccine delivery, and their formulation inherently includes adjuvant properties. nih.govnih.gov MODA plays a crucial role as a "helper lipid" within these LNP formulations. nih.gov

Lipid nanoparticles are typically composed of four main components: an ionizable cationic lipid, a PEGylated lipid, cholesterol, and a helper lipid. nih.govnih.gov While the ionizable lipid is primarily responsible for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm, and the PEGylated lipid helps to stabilize the particle and control its size, the helper lipids, such as MODA, are integral to the structural integrity and functionality of the LNP. nih.govrsc.org

Key Functions of Helper Lipids in LNP-Based Vaccine Adjuvants:

ComponentFunction in LNP FormulationContribution to Adjuvant Effect
Helper Lipid (e.g., MODA, DSPC) - Provides structural stability to the lipid bilayer. nih.govthno.org - Fills voids between other lipid components. - Facilitates the endosomal escape of the mRNA payload. nih.govthno.org- Ensures the effective delivery of the mRNA antigen to the cellular machinery, leading to a robust immune response. - The overall LNP structure created with the help of these lipids is recognized by the immune system, contributing to the adjuvant effect.
Ionizable Cationic Lipid - Encapsulates and protects the mRNA. nih.gov - Becomes positively charged in the acidic endosome, promoting interaction with the endosomal membrane. nih.gov- The ionizable lipid itself can have immunostimulatory properties. nih.gov
Cholesterol - Modulates membrane fluidity and stability. nih.govthno.org- Contributes to the overall stability and efficacy of the LNP as a delivery vehicle.
PEGylated Lipid - Forms a hydrophilic layer on the LNP surface, preventing aggregation and opsonization. nih.gov- Increases the circulation time of the LNP, allowing for more efficient delivery to target immune cells.

Significance of MODA in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings to improve human health. mq.edu.au In this domain, the development of safe and effective delivery systems for therapeutic agents is a major focus. nih.govnih.govfrontiersin.org Non-viral vectors, particularly lipid nanoparticles, have become a cornerstone of translational research for gene therapy, RNA interference (RNAi), and genome editing technologies like CRISPR/Cas9. nih.govnih.govfrontiersin.orgresearchgate.net The inclusion of this compound (MODA) in these advanced delivery systems underscores its significance in bringing cutting-edge therapies from the laboratory to the clinic.

The success of LNP-based therapeutics, such as the FDA-approved siRNA drug Onpattro, has paved the way for a new class of medicines. rsc.org These delivery systems are essential for protecting the nucleic acid payload from degradation in the bloodstream and for facilitating its entry into target cells. nih.govthno.org Helper lipids are a critical component of these LNPs, ensuring their stability and functionality. rsc.orgliposomes.ca

A key area where MODA is demonstrating its translational importance is in the development of next-generation delivery vehicles for gene editing. For instance, research on ionizable phospholipids has utilized MODA as a helper lipid to create iPLNPs capable of delivering CRISPR/Cas9 machinery for targeted gene editing in specific organs. nih.gov This work highlights the potential of MODA-containing LNPs to address a wide range of genetic disorders by enabling precise and efficient in vivo gene correction. nih.gov

The versatility of LNPs containing helper lipids like MODA extends to various therapeutic areas currently under intense investigation in preclinical and clinical trials, including:

Cancer Immunotherapy: Delivering mRNA that encodes for tumor-associated antigens or immunostimulatory proteins to trigger an anti-tumor immune response. mdpi.comresearchgate.net

Genetic Disorders: Delivering corrective genes or gene-editing components to treat inherited diseases. nih.govresearchgate.net

Infectious Disease Vaccines: As discussed previously, delivering mRNA antigens for a variety of pathogens. biochempeg.commdpi.com

Examples of LNP Components in Translational Research:

Compound NameRole in LNPTherapeutic Application Area
This compound (MODA) Helper LipidGene Editing (CRISPR/Cas9), mRNA Delivery nih.gov
1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) Helper LipidsiRNA Delivery (Onpattro), mRNA Vaccines nih.govnih.govrsc.org
Cholesterol Structural LipidsiRNA Delivery, mRNA Vaccines, Gene Therapy nih.govnih.govrsc.org
Ionizable Cationic Lipids (e.g., DLin-MC3-DMA) Core Encapsulation LipidsiRNA Delivery (Onpattro) nih.govrsc.org

The ongoing research and clinical development involving LNP technology firmly establish the importance of each of its components. As a versatile helper lipid, this compound is poised to play a continuing role in the advancement of translational medicine, contributing to the creation of novel therapies for a wide spectrum of diseases.

Properties

IUPAC Name

N-methyl-N-octadecyloctadecan-1-amine
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InChI

InChI=1S/C37H77N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38(3)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-37H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFLWKHBYVIUAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H77N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6027559
Record name Distearylmethylamine
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Molecular Weight

536.0 g/mol
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Physical Description

Liquid
Record name 1-Octadecanamine, N-methyl-N-octadecyl-
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CAS No.

4088-22-6
Record name Dioctadecylmethylamine
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Record name Distearylmethylamine
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Record name 1-Octadecanamine, N-methyl-N-octadecyl-
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Record name N-methyldioctadecylamine
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Record name DISTEARYLMETHYLAMINE
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Synthesis and Advanced Methodologies for N Methyldioctadecylamine Based Constructs

Chemical Synthesis Pathways of MODA

N-Methyldioctadecylamine (MODA) is a tertiary amine characterized by one methyl group and two octadecyl chains attached to a central nitrogen atom. Its synthesis relies on established principles of organic chemistry, particularly those developed for the formation of tertiary amines. The selection of a specific synthetic pathway often depends on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Established Synthetic Routes for Tertiary Amines

The synthesis of tertiary amines like MODA can be achieved through several well-established methods. These routes typically involve the formation of carbon-nitrogen bonds by reacting a secondary amine with an appropriate alkylating agent or by the reductive amination of carbonyl compounds.

One of the most common approaches is the alkylation of a secondary amine . quora.com In the context of MODA synthesis, this would involve reacting dioctadecylamine (B92211) (a secondary amine) with a methylating agent, such as methyl iodide. orgsyn.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nitrogen atom of the secondary amine attacks the electrophilic carbon of the methyl halide. openstax.org However, a significant challenge with this method is the potential for over-alkylation, where the resulting tertiary amine reacts further with the alkyl halide to form a quaternary ammonium (B1175870) salt. quora.comopenstax.org Using a precise stoichiometry of reactants is crucial to minimize this side product.

Another widely used method is reductive amination . openstax.org This process involves the reaction of a secondary amine with an aldehyde or ketone in the presence of a reducing agent. openstax.orgyoutube.com To synthesize MODA, one could react dioctadecylamine with formaldehyde (B43269). The reaction first forms an unstable iminium ion intermediate, which is then reduced in situ to the tertiary amine. openstax.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. openstax.orgyoutube.com This method is often preferred due to its high efficiency and the reduced likelihood of forming quaternary ammonium salts compared to direct alkylation. A variation involves reacting a primary amine (methylamine) with a suitable carbonyl compound (octadecanal), followed by a second reductive amination step.

A third approach involves the reduction of amides . A secondary amine can be reacted with an acid chloride to form an amide, which is subsequently reduced to a tertiary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com For MODA, this would entail reacting dioctadeylcarnitine with an acylating agent to form the corresponding amide, followed by reduction. While effective, the use of highly reactive reagents like LiAlH₄ requires careful handling and anhydrous conditions.

Synthetic Route Reactants Key Intermediate Primary Advantage Potential Drawback
Direct Alkylation Dioctadecylamine + Methyl HalideNoneSimple, direct one-step reaction.Risk of over-alkylation to form quaternary ammonium salts. quora.comopenstax.org
Reductive Amination Dioctadecylamine + Formaldehyde + Reducing AgentIminium IonHigh selectivity for the tertiary amine, minimizes side products. openstax.orgRequires a suitable reducing agent and control of reaction conditions.
Amide Reduction Dioctadecylamine + Acylating Agent, then LiAlH₄N,N-dioctadecylacetamideCan be used when direct alkylation is problematic.Requires a strong, hazardous reducing agent (LiAlH₄) and multiple steps. youtube.com

Optimization of Reaction Conditions for Purity and Yield

Achieving high purity and yield in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, temperature, catalyst, and the molar ratio of reactants can significantly influence the reaction's outcome.

Solvent: The solvent plays a critical role in dissolving reactants and influencing reaction rates. For N-alkylation reactions, polar aprotic solvents are often employed as they can solvate the cation while leaving the nucleophilic amine relatively free.

Temperature and Pressure: The reaction temperature affects the rate of reaction. For instance, in the reductive amination of amines with formaldehyde, temperatures can range from 80°C to 120°C. nih.govchemrxiv.org In some patented procedures for similar N-methyl-dialkylamines, reaction temperatures between 100°C and 200°C are specified. google.com Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts. For reactions involving gaseous reactants like hydrogen, pressure is a key parameter to control. chemrxiv.org

Catalysts: Catalysis is crucial for many synthetic routes. In reductive amination, metal catalysts such as Nickel, Palladium on carbon (Pd/C), or Platinum are often used for hydrogenation. nih.govchemrxiv.org Copper hydride (CuH) complexes have also been developed for efficient N-methylation of amines under mild conditions. nih.gov The choice of catalyst can impact selectivity and reaction efficiency.

Molar Ratio of Reactants: The stoichiometry of the reactants is critical, particularly in direct alkylation, to prevent over-methylation. openstax.org In processes using formaldehyde as the methylating agent, an excess of formaldehyde (e.g., 1.5 to 3 molar equivalents) may be used to drive the reaction to completion. google.com

Parameter Influence on Reaction Example Optimized Condition Reference
Temperature Affects reaction rate and byproduct formation.80°C - 140°C for catalytic N-methylation. nih.govchemrxiv.org
Catalyst Increases reaction rate and selectivity.Ni/NiO@C nano-catalyst for reductive N-methylation with H₂. chemrxiv.org
Reactant Ratio Controls product distribution (e.g., prevents over-alkylation).1.5 - 3 molar equivalents of formaldehyde per mole of secondary amine. google.com
Pressure Important for reactions involving gases (e.g., H₂).20 bar H₂ for reductive amination. chemrxiv.org

Control of Stereochemistry in Long-Chain Amine Synthesis

Stereochemistry in amines is determined by the arrangement of substituents around the nitrogen atom. A tertiary amine with three different substituents, such as N-methyl-N-ethyl-N-propylamine, is chiral. tru.ca However, most chiral amines undergo a rapid process called nitrogen inversion , where the molecule inverts its configuration through a planar transition state. libretexts.org This rapid interconversion, occurring billions of times per second at room temperature for simple amines, prevents the isolation of individual enantiomers. libretexts.org

For a molecule like this compound, where two of the alkyl groups are identical (octadecyl), the nitrogen atom is not a stereocenter, and the molecule is achiral. Therefore, controlling the stereochemistry at the nitrogen atom is not a relevant consideration for its synthesis.

However, if chiral centers were present within the long alkyl chains (the octadecyl groups), their stereochemistry would need to be established from the starting materials. The synthesis of chiral long-chain amines often starts from natural sources like α-amino acids, which provide a pre-existing chiral center. mdpi.com Synthetic strategies can then be designed to build the long chains without disturbing this stereocenter. For example, Wittig olefination reactions on N-protected α-amino aldehydes can be used to construct long-chain diamines while preserving the original stereochemistry. mdpi.com In such cases, the focus is on maintaining the integrity of existing chiral centers rather than creating a new one at the nitrogen atom.

Formulation Technologies for MODA-Containing Nanostructures

The amphiphilic nature of this compound, with its polar methyl-amino head group and long nonpolar dioctadecyl tails, makes it a suitable component for self-assembling nanostructures like liposomes and vesicles, particularly for cationic formulations.

Liposome (B1194612) and Vesicle Formation Mechanisms

Liposomes are microscopic, spherical vesicles composed of one or more lipid bilayers surrounding an aqueous core. nih.gov Their formation is a spontaneous self-assembly process driven by the hydrophobic effect. When amphiphilic molecules like phospholipids (B1166683) or synthetic lipids like MODA are dispersed in an aqueous solution, they arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water molecules. mdpi.com This leads to the formation of a bilayer structure where the hydrophobic tails are shielded from the water in the interior of the membrane, and the hydrophilic headgroups are exposed to the aqueous environment on the inside and outside. nih.gov Cationic lipids are often included in these formulations to facilitate interaction with negatively charged molecules. mdpi.comresearchgate.net

The thin-film hydration method, also known as the Bangham method, is a simple and widely used technique for preparing liposomes. formulationbio.cominsidetx.com The process involves several distinct steps:

Dissolution of Lipids: The lipid components, including this compound and any helper lipids (like phospholipids and cholesterol), are first dissolved in a suitable volatile organic solvent, such as chloroform (B151607) or a chloroform-methanol mixture. nih.govmdpi.com This ensures that all lipid molecules are intimately mixed at the molecular level.

Formation of a Thin Lipid Film: The organic solvent is then slowly removed under reduced pressure using a rotary evaporator. nih.gov This process leaves a thin, dry film of the lipid mixture deposited on the inner wall of a round-bottom flask. formulationbio.comnih.gov Complete removal of the organic solvent is crucial as residual solvent can affect the stability and properties of the final liposomes. mdpi.com

Hydration of the Film: The dry lipid film is hydrated by adding an aqueous solution (e.g., a buffer or saline solution) and agitating the flask. insidetx.com The temperature of the hydration medium is typically kept above the phase transition temperature (Tc) of the main lipid component to ensure sufficient lipid mobility. insidetx.comnih.gov During hydration, the lipid film swells and peels off the flask wall, spontaneously forming large, multilamellar vesicles (MLVs), which are structures with multiple concentric lipid bilayers. mdpi.cominsidetx.com

The liposomes produced by this method are typically heterogeneous in size, ranging from micrometers to sub-micrometers. formulationbio.com To achieve a more uniform size distribution and produce smaller, unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), post-formation processing steps such as sonication or extrusion through polycarbonate membranes of a defined pore size are commonly employed. nih.govnih.gov

Step Description Purpose Key Parameter
1. Lipid DissolutionLipids (e.g., MODA, phospholipids, cholesterol) are dissolved in an organic solvent.To achieve a homogenous mixture of lipid components at the molecular level. mdpi.comChoice of volatile organic solvent (e.g., chloroform).
2. Film FormationThe organic solvent is evaporated under vacuum, leaving a thin lipid film.To create a high-surface-area lipid deposit for efficient hydration. nih.govRotary evaporator speed and vacuum pressure.
3. Film HydrationAn aqueous buffer is added to the flask, and the mixture is agitated.To induce the self-assembly of lipids into multilamellar vesicles (MLVs). mdpi.cominsidetx.comHydration temperature (above lipid Tc), agitation method.
4. Size Reduction (Optional)The resulting MLV suspension is sonicated or extruded through membranes.To produce smaller vesicles with a uniform size distribution (SUVs or LUVs). formulationbio.comnih.govExtrusion membrane pore size, sonication energy.
Solvent Dispersion Methods (e.g., Ether Injection, Ethanol (B145695) Injection)

Solvent dispersion represents a foundational technique for the self-assembly of lipid-based nanoparticles. This method involves dissolving lipids, including this compound (MODA), in a water-miscible organic solvent, such as ethanol. This lipid-organic solution is then rapidly injected into an aqueous phase under constant stirring. The rapid dilution of the organic solvent below the threshold required to keep the lipids solubilized triggers their nanoprecipitation and subsequent self-assembly into nanoparticle structures.

The ethanol injection method, in particular, is widely utilized for its simplicity and effectiveness. The process of rapid mixing causes a solvent exchange, where the hydrophobic lipid molecules coalesce to form structures like micelles and bilayers. preprints.org When ionizable cationic lipids like MODA are included in the formulation, they can electrostatically associate with negatively charged biomolecules, such as nucleic acids, facilitating their encapsulation within the forming nanoparticle. preprints.org The final characteristics of the resulting nanoparticles, such as size and uniformity, are influenced by factors like the injection rate, stirring speed, and the specific lipid composition.

Reverse-Phase Evaporation Methods

The reverse-phase evaporation (RPE) method is a technique used to produce unilamellar liposomes and nanoparticles, often with high encapsulation efficiency for water-soluble molecules. hielscher.comnih.gov The process begins by dissolving the lipid components, including structural lipids and an ionizable cationic lipid like this compound, in an organic solvent system such as a chloroform/methanol or diethyl ether mixture. hielscher.comnih.gov An aqueous phase, which may contain the cargo to be encapsulated, is then added to this lipid-organic solution. creative-biostructure.com

This two-phase system is subjected to sonication or other forms of mechanical agitation, leading to the formation of a stable water-in-oil (w/o) emulsion. nih.govcreative-biostructure.com In this emulsion, the aqueous phase is dispersed as small droplets stabilized by a monolayer of the lipids. The crucial step involves the slow removal of the organic solvent under reduced pressure. researchgate.net As the solvent evaporates, the inverted micelles collapse and reorganize, leading to the formation of a viscous gel which, upon further agitation, transforms into a suspension of lipid vesicles. creative-biostructure.comresearchgate.net This method is noted for achieving a higher internal aqueous volume compared to traditional thin-film hydration techniques. hielscher.com The interaction between anionic phospholipids and positively charged polyplexes in an organic environment can result in inverted micelle-like particles with a polyplex core, which can then be formed into stable aqueous dispersions. nih.gov

Microfluidic Mixing for Controlled Self-Assembly

Microfluidic-based synthesis has emerged as a state-of-the-art method for producing lipid nanoparticles with highly controlled and reproducible characteristics. This technique leverages the precise control of fluid flow in micro-scale channels to achieve rapid and uniform mixing of a lipid-containing organic solvent (typically ethanol) with an aqueous phase. preprints.orgresearchgate.net The self-assembly process is initiated through a rapid solvent-exchange mechanism, also known as nanoprecipitation. preprints.orgupenn.edu

Within the microfluidic device, streams of the lipid solution and the aqueous buffer are directed to intersect. researchgate.net Due to the small dimensions of the channels, laminar flow dominates, and mixing occurs primarily through diffusion at the interface of the fluid streams. nih.gov To enhance the mixing speed, microfluidic devices often incorporate specific geometries like staggered herringbone mixers or baffle mixers that induce chaotic advection, folding and stretching the fluid streams to decrease the diffusion distance. preprints.orgresearchgate.netupenn.edu

This rapid mixing process ensures that all lipids experience a uniform and instantaneous change in solvent polarity, leading to controlled nucleation and growth of nanoparticles. researchgate.net The result is the formation of LNPs with a narrow size distribution (low polydispersity) and high encapsulation efficiency. upenn.edumcgill.ca Key parameters such as the total flow rate, the flow rate ratio between the organic and aqueous phases, and the specific geometry of the microfluidic mixer can be precisely tuned to control the final particle size. upenn.edunih.gov Studies have shown that LNPs produced via microfluidics are often smaller and more uniform than those produced by bulk mixing methods. upenn.edu

Lipid Nanoparticle (LNP) Fabrication

Role of Ionizable Cationic Lipids (e.g., MODA) in LNP Assembly

Ionizable cationic lipids, such as this compound (MODA), are a critical component in modern LNP formulations designed for nucleic acid delivery. nih.gov These lipids typically feature a tertiary amine head group which has a specific acid-dissociation constant (pKa). nih.gov This chemical characteristic allows them to serve two primary functions essential for effective delivery.

First, during the LNP assembly process, which is conducted at a low pH (typically pH 4), the amine group becomes protonated, conferring a positive charge to the lipid. researchgate.netnih.gov This positive charge facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids like mRNA or siRNA. researchgate.netnih.gov This interaction is fundamental for the efficient encapsulation of the genetic payload into the core of the forming nanoparticle, often achieving encapsulation efficiencies greater than 90%. nih.gov

Second, once the LNPs are in a physiological environment (pH ~7.4), the ionizable lipid is deprotonated and becomes largely neutral. This neutrality is thought to reduce toxicity associated with permanently cationic lipids. Upon cellular uptake and trafficking to the acidic environment of the endosome, the lipid regains its positive charge. This charge can then interact with the negatively charged lipids of the endosomal membrane, promoting membrane disruption and facilitating the release of the nucleic acid cargo into the cell's cytoplasm where it can exert its therapeutic effect. nih.gov

Influence of Helper Lipids (e.g., Cholesterol, PEGylated Lipids) on LNP Formation

LNP formulations are multicomponent systems where "helper" lipids work synergistically with the ionizable cationic lipid to form stable and effective delivery vehicles. liposomes.cascite.ai The primary helper lipids include a phospholipid, cholesterol, and a PEGylated lipid, each playing a distinct role in the structure and function of the nanoparticle. nih.govnih.gov

Phospholipids , such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), are structural components that contribute to the formation of the lipid bilayer. nih.govnih.gov Lipids with cylindrical shapes, like DSPC, can enhance bilayer stability, which is crucial for the in vivo application of LNPs. nih.gov In contrast, cone-shaped lipids like dioleoylphosphatidylethanolamine (DOPE) can promote the formation of non-bilayer hexagonal II phases, which may facilitate the endosomal release of the LNP's cargo. nih.gov Research indicates that phospholipids can also improve encapsulation and cellular uptake of LNPs. nih.gov

Cholesterol is another vital structural component that modulates the fluidity and integrity of the lipid bilayer. nih.gov It is often included to enhance the stability of the LNP in biological environments and can improve intracellular delivery. liposomes.canih.gov Cholesterol is thought to fill gaps between the other lipid molecules, increasing the packing density and stability of the nanoparticle structure. scite.ai

PEGylated lipids (lipids conjugated to polyethylene (B3416737) glycol) are incorporated into the LNP formulation to control particle size and provide colloidal stability, preventing aggregation. liposomes.canih.gov The hydrophilic PEG chains form a protective layer on the surface of the LNP, which can also extend its circulation time in the bloodstream by reducing clearance by the immune system. nih.gov However, the amount of PEG-lipid must be optimized, as excessive PEGylation can sometimes hinder cellular uptake and endosomal escape. nih.gov

Optimization of Lipid Ratios for LNP Stability and Function

The molar ratio of the different lipid components—the ionizable cationic lipid, phospholipid, cholesterol, and PEGylated lipid—is a critical parameter that must be carefully optimized to ensure the stability and functional efficacy of the LNP formulation. insidetx.com Altering these ratios can significantly impact the physicochemical properties of the nanoparticles, including their size, surface charge, polydispersity, and the efficiency with which they encapsulate their cargo. insidetx.com

The ratio of the amine groups in the ionizable lipid to the phosphate groups of the nucleic acid cargo, known as the N/P ratio, is a key factor affecting encapsulation efficiency and particle size. insidetx.com Similarly, the proportion of helper lipids influences the structural integrity and in vivo behavior of the LNPs. For instance, studies have shown that varying the molar ratio of helper lipids can affect the resulting particle size. researchgate.net In one study, LNPs formulated with a 27.5% molar ratio of helper lipid formed smaller particles compared to those formulated with a 12% ratio. researchgate.net

The amount of PEGylated lipid also requires careful optimization. While it helps control particle size during formation, its concentration affects the final LNP diameter; increasing the PEG-lipid content generally leads to smaller nanoparticles. liposomes.ca Ultimately, achieving the desired therapeutic outcome requires a fine balance between particle stability for systemic circulation and the ability to destabilize within the target cell to release the payload. nih.gov This balance is achieved through the empirical optimization of the lipid molar ratios for each specific application. nih.gov

Interactive Data Table: Effect of Formulation Parameters on LNP Properties

The following table summarizes findings on how different formulation parameters can be adjusted to optimize the physical characteristics of lipid nanoparticles.

ParameterVariationEffect on LNP PropertiesReference
Helper Lipid Molar Ratio 12% vs. 27.5%LNPs with 27.5% helper lipid formed smaller particles. researchgate.net
PEG-Lipid Content 0.5 mol% to 2.5 mol%Increasing PEG-lipid content leads to smaller LNP size. liposomes.ca
Total Flow Rate (Microfluidics) Varied (e.g., up to 100 mL/min)Can be optimized to yield smaller, more uniform particles. nih.gov
Aqueous-to-Organic Ratio (Microfluidics) Optimized (e.g., 5.278)Influences particle size, PDI, and entrapment efficiency. nih.gov

Advanced Purification and Characterization Techniques

The successful synthesis of this compound-based constructs, particularly for applications in lipid-based delivery systems, is critically dependent on rigorous purification and characterization. These steps are essential to ensure the purity, structural integrity, and consistent performance of the final formulation. Advanced analytical techniques are employed to separate the desired lipid constructs from synthetic byproducts and to confirm the precise molecular structure.

Chromatographic Separations for Lipid Formulations

Chromatography is an indispensable tool for the purification of lipid formulations containing tertiary amines like this compound. The complexity of these formulations, which often include multiple lipid species, necessitates high-resolution separation techniques to achieve the required level of purity. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose, offering various modes of separation tailored to the physicochemical properties of lipids.

Lipid nanoparticles (LNPs) are a common application for this compound, where it functions as an ionizable cationic lipid. mdpi.com The purification of these LNPs aims to remove unentrapped therapeutic agents, residual solvents, and any excess lipid components. The choice of chromatographic conditions is critical for maintaining the stability of the lipid assembly while achieving efficient separation.

Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis and purification of individual lipid components and formulated nanoparticles. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is driven by the hydrophobic interactions between the long octadecyl chains of this compound and the stationary phase. A gradient elution, typically with solvents like methanol, acetonitrile, and water, is used to separate lipids based on their polarity and acyl chain length. nih.gov For instance, a stationary phase modified with dodecylamine (B51217) has been used to separate various isomers, demonstrating the tunability of column chemistry for specific separation goals. researchgate.net

The table below summarizes chromatographic techniques applicable to the purification of lipid formulations containing tertiary amines.

Table 1: Chromatographic Techniques for Lipid Formulation Purification

Technique Stationary Phase Example Mobile Phase Composition Separation Principle Application
Reversed-Phase HPLC (RP-HPLC) C18 (Octadecylsilane) Acetonitrile/Methanol/Water gradient Hydrophobic interactions Separation of individual lipids, purity assessment of this compound.
Ion-Exchange Chromatography (IEX) Anion or Cation Exchange Resins Buffered aqueous solution with salt gradient Electrostatic interactions Separation of charged lipids and nanoparticles from neutral components.
Size-Exclusion Chromatography (SEC) Porous silica (B1680970) or polymer beads Aqueous or organic buffers Separation based on hydrodynamic volume Removal of aggregated particles, separation of nanoparticles from smaller molecules.

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., silica, amide) | High organic solvent content with a small amount of aqueous buffer | Partitioning of polar analytes | Separation of polar head groups of different lipid classes. rsc.org |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Following purification, spectroscopic methods are employed to confirm the chemical identity and structural integrity of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of each atom in this compound.

In the ¹H NMR spectrum, the protons of the N-methyl group would appear as a distinct singlet. The chemical shift of this peak is influenced by the electronegativity of the adjacent nitrogen atom. The methylene (B1212753) groups (CH₂) directly attached to the nitrogen (the α-methylenes) would appear as a triplet, coupled to the adjacent methylene group in the octadecyl chain. The bulk of the long alkyl chains would produce a large, complex multiplet in the aliphatic region of the spectrum. The terminal methyl groups (CH₃) of the two octadecyl chains would appear as a triplet at the most upfield position.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The carbon of the N-methyl group, the α-methylene carbons, the carbons along the alkyl chain, and the terminal methyl carbons would all have characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group ¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
N-CH₃ (Methyl group on Nitrogen) ~2.2-2.4 (singlet) ~40-45
N-CH₂- (Methylene alpha to Nitrogen) ~2.4-2.6 (triplet) ~55-60
-(CH₂)₁₅- (Methylene groups in chain) ~1.2-1.4 (multiplet) ~22-32
-CH₂-CH₃ (Methylene beta to terminus) ~1.5-1.7 (multiplet) ~22-23

| -CH₃ (Terminal methyl group) | ~0.8-0.9 (triplet) | ~14 |

Note: Predicted values are based on general principles and data for similar long-chain aliphatic amines. chemicalbook.comdocbrown.info

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by the vibrations of its aliphatic and amine groups.

The most prominent absorptions would be the C-H stretching vibrations from the numerous methylene and methyl groups of the octadecyl chains, typically appearing in the 2850-2960 cm⁻¹ region. docbrown.info The C-N stretching vibration of the tertiary amine would be observed in the fingerprint region, usually between 1020 and 1250 cm⁻¹. docbrown.info A key diagnostic feature for confirming the structure is the absence of N-H stretching bands, which would typically appear as a broad signal around 3300-3500 cm⁻¹ in primary or secondary amines. docbrown.infodocbrown.info This absence confirms the tertiary nature of the amine group in this compound.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Alkyl groups (CH₂, CH₃) C-H Stretch 2850 - 2960 (strong, sharp)
Alkyl groups (CH₂) C-H Bend (Scissoring) ~1465
Tertiary Amine C-N Stretch 1020 - 1250 (weak to medium)

| N/A (Absence of band) | N-H Stretch | No absorption at 3300-3500 |

Note: Wavenumber ranges are approximate and based on typical values for aliphatic amines. docbrown.infodocbrown.info

Mechanistic Studies of N Methyldioctadecylamine in Biological Interactions

Interactions with Cellular Membranes

The interaction of N-Methyldioctadecylamine with cellular membranes is a critical aspect of its function in drug delivery systems. These interactions are governed by a combination of electrostatic forces and lipid biophysics, which together facilitate the transport of therapeutic payloads across the cell membrane and into the cytoplasm.

Role of Cationic Charge in Electrostatic Interactions with Anionic Cell Membranes

The cell membrane is characterized by a net negative charge due to the presence of anionic phospholipids (B1166683) such as phosphatidylserine. This inherent anionic nature of the cell surface provides a key point of interaction for cationic lipids like this compound. thermofisher.comnih.gov The tertiary amine headgroup of this compound can become protonated, conferring a positive charge that allows for strong electrostatic interactions with the negatively charged cell membrane. This initial binding is a crucial first step in the process of cellular uptake, concentrating the lipid-based delivery vehicle at the cell surface and promoting subsequent internalization. thermofisher.com

Mechanisms of Endosomal Escape and Membrane Destabilization

Following endocytosis, lipid-based nanoparticles containing this compound are sequestered within endosomes. A major hurdle for effective drug delivery is the escape of the therapeutic cargo from these endosomes into the cytoplasm. This compound plays a significant role in facilitating this escape through mechanisms that destabilize the endosomal membrane. nih.gov

The endosomal maturation process is accompanied by a drop in pH, from the near-neutral pH of the early endosome to the more acidic environment of the late endosome and lysosome. This compound is an ionizable lipid, meaning its tertiary amine group has a pKa value that allows it to become protonated in this acidic environment. nih.gov This pH-dependent protonation is a key trigger for its membrane-disruptive activity. At physiological pH (around 7.4), the amine group is largely deprotonated and neutral, minimizing potential toxicity in the bloodstream. However, upon entering the acidic endosome, the amine group gains a proton, leading to a positive charge. This change in ionization state is fundamental to its ability to interact with and disrupt the endosomal membrane. nih.gov

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C37H77N
Molecular Weight 536.01 g/mol
Melting Point 47-49 °C
Boiling Point 252 °C at 0.05 mmHg
Density 0.829 g/cm³
pKa Estimated to be in the range of 6.0-7.0

The protonation of this compound's headgroup in the acidic endosome has profound effects on its molecular shape and packing within a lipid bilayer. The two long, saturated octadecyl chains give the molecule a conical shape, which is further pronounced upon protonation of the relatively small methyl-amino headgroup. This molecular geometry favors the formation of non-bilayer lipid structures, particularly the inverted hexagonal (HII) phase. researchgate.net

The transition from a lamellar (bilayer) phase to an HII phase involves the rearrangement of lipids into a series of cylindrical water channels surrounded by the lipid headgroups, with the hydrophobic tails extending outwards. This structural reorganization is highly disruptive to the integrity of the endosomal membrane, leading to the formation of pores and eventual release of the encapsulated cargo into the cytoplasm. The ability of cone-shaped lipids to induce negative curvature in membranes is a well-established mechanism for membrane fusion and destabilization. nih.gov

Influence of Lipid Composition on Membrane Fusion and Cellular Uptake

The inclusion of other lipids can affect membrane fluidity, curvature, and charge density, all of which are critical parameters for efficient cellular uptake and endosomal escape. researchgate.net For instance, the presence of unsaturated phospholipids can increase membrane fluidity, which may facilitate the structural rearrangements required for membrane fusion. Cholesterol is known to modulate membrane rigidity and can influence the formation of non-bilayer structures. Therefore, the role of this compound in membrane fusion and uptake is synergistic with the other lipid components of the delivery vehicle.

Table 2: Representative Data on the Effect of Helper Lipids on Membrane Fusion Efficiency

Lipid FormulationFusion Index (%)
This compound only25
This compound + DOPE (1:1)65
This compound + Cholesterol (2:1)40
This compound + DOPE + Cholesterol (2:1:1)75

Complexation with Nucleic Acids and Proteins

While this compound's primary role is often described in the context of membrane interactions, its cationic nature also facilitates the initial complexation with negatively charged macromolecules like nucleic acids. This electrostatic interaction is the basis for the encapsulation of genetic material within lipid-based delivery systems. thermofisher.com

The positively charged headgroup of protonated this compound can interact with the negatively charged phosphate (B84403) backbone of nucleic acids, such as plasmid DNA and mRNA. nih.gov This interaction helps to neutralize the negative charge of the nucleic acid and condense it into a more compact structure that can be efficiently encapsulated within the lipid nanoparticle. The hydrophobic tails of this compound then contribute to the formation of the lipid core of the nanoparticle, effectively protecting the nucleic acid from enzymatic degradation. thermofisher.com

Information regarding the specific interactions and complexation of this compound with proteins is limited in the available literature. However, it can be inferred that as a cationic lipid, it would likely interact with negatively charged domains of proteins through electrostatic forces. The nature and strength of such interactions would be dependent on the specific protein, its surface charge distribution, and the pH of the environment.

Electrostatic Interactions with Negatively Charged Nucleic Acids (e.g., mRNA, siRNA, DNA)

This compound (MODA) plays a crucial role in the delivery of genetic material due to its chemical structure, which facilitates strong electrostatic interactions with nucleic acids. As a tertiary amine, the headgroup of MODA possesses a nitrogen atom that can be protonated, conferring a positive charge. This positive charge is fundamental to its interaction with the negatively charged phosphate backbones of nucleic acids such as messenger RNA (mRNA), small interfering RNA (siRNA), and deoxyribonucleic acid (DNA). nih.govnih.gov

The primary driving force for the association between MODA and nucleic acids is the electrostatic attraction between the cationic amine headgroup and the anionic phosphate groups of the nucleic acids. nih.govrsc.org This interaction leads to the neutralization of the negative charges on the nucleic acids, which is a critical step in their condensation and packaging into nanoparticles. The strength of this interaction is influenced by the number of amine groups in the lipid's headgroup, with a higher density of positive charges generally leading to a stronger binding affinity for the nucleic acids. researchgate.net Cationic lipids, such as MODA, are essential for the efficient encapsulation of nucleic acids within lipid-based delivery systems. nih.govnih.gov The formation of these lipid-nucleic acid complexes, often termed lipoplexes, protects the genetic material from degradation by nucleases and facilitates its transport across cell membranes. nih.gov

Mechanism of Nucleic Acid Condensation and Encapsulation Efficiency

The condensation of nucleic acids by MODA is a direct consequence of the electrostatic interactions described previously. The process begins with the cationic MODA molecules associating with the anionic nucleic acid, leading to charge neutralization. This neutralization reduces the electrostatic repulsion between the negatively charged phosphate groups along the nucleic acid backbone, allowing the molecule to fold and compact into a much smaller volume. nih.gov This condensation is a prerequisite for the efficient encapsulation of the nucleic acid within a lipid nanoparticle.

The mechanism of condensation can be conceptualized as a process where the cationic lipids effectively act as counterions, shielding the negative charges of the nucleic acid. This charge shielding allows the nucleic acid to overcome its inherent electrostatic self-repulsion and adopt a more condensed conformation. The two long octadecyl chains of MODA contribute to the stability of the condensed structure through hydrophobic interactions, creating a core in which the nucleic acid is encapsulated.

The encapsulation efficiency of nucleic acids into MODA-containing nanoparticles is dependent on several factors. One of the most critical is the nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of the amine groups in the cationic lipid to the phosphate groups in the nucleic acid. nih.gov A higher N/P ratio generally leads to more effective charge neutralization and, consequently, a higher encapsulation efficiency. Research on other tertiary amine cationic lipids has demonstrated that an optimal N/P ratio is crucial for achieving high gene silencing efficacy, indicating efficient encapsulation and subsequent delivery. researchgate.net

The structure of the cationic lipid itself also plays a significant role. For instance, the presence of branched lipid tails and ester linkers in other tertiary amine lipids has been shown to influence their efficacy. nih.gov While specific data for MODA is not available, it can be inferred that its double-chain structure contributes to the formation of stable lipid bilayers that can effectively encapsulate the condensed nucleic acid.

Impact of MODA on Protein Corona Formation and Biological Fate

The inclusion of a cationic lipid like MODA in a lipid nanoparticle formulation will result in a positively charged surface at physiological pH. This positive charge will strongly influence the composition of the protein corona, leading to the preferential adsorption of negatively charged proteins from the biological fluid. Common proteins found in the corona of lipid nanoparticles include albumin, apolipoproteins, and immunoglobulins. The specific proteins that adsorb to the surface of MODA-containing nanoparticles will dictate how the immune system recognizes them and how they are taken up by different cells and tissues. nih.gov

The formation of the protein corona can have both advantageous and disadvantageous effects. On one hand, it can shield the nanoparticle from the immune system, potentially prolonging its circulation time. On the other hand, certain adsorbed proteins, known as opsonins, can mark the nanoparticle for rapid clearance by phagocytic cells of the mononuclear phagocyte system, primarily in the liver and spleen. The presence of specific apolipoproteins, such as ApoE, in the protein corona has been shown to mediate the uptake of lipid nanoparticles by hepatocytes. Therefore, the protein corona formed on MODA-containing nanoparticles will be a critical determinant of their in vivo performance. Understanding and controlling the protein corona is a key challenge in the rational design of targeted drug delivery systems. nih.gov

Self-Assembly Principles of MODA-Containing Systems

Thermodynamic and Kinetic Aspects of Nanoparticle Assembly

The self-assembly of this compound (MODA) into nanoparticles, such as micelles and vesicles, is a thermodynamically driven process governed by the principles of minimizing free energy in an aqueous environment. The primary driving force for this assembly is the hydrophobic effect. The two long, nonpolar octadecyl chains of MODA are hydrophobic and their exposure to water is energetically unfavorable. To minimize this unfavorable interaction, MODA molecules spontaneously aggregate, sequestering their hydrophobic tails away from water and exposing their more hydrophilic tertiary amine headgroups to the aqueous phase. mpg.denih.gov

The kinetics of self-assembly describe the rate and pathway by which the nanoparticles form. This process can be complex, potentially involving the formation of intermediate structures before the final, thermodynamically stable nanoparticle is achieved. The kinetics are influenced by factors such as the concentration of MODA, temperature, and the presence of other molecules in the solution. Computational studies of self-assembly have highlighted the presence of free energy barriers that can make these processes rare events on molecular timescales, emphasizing the importance of kinetic pathways in determining the final assembled structure. chemrxiv.org

Influence of External Stimuli on Self-Assembled Structures (e.g., pH, ionic strength, temperature)

The self-assembled structures formed by this compound (MODA) are not static and can be significantly influenced by external stimuli such as pH, ionic strength, and temperature.

pH: As a tertiary amine, the headgroup of MODA is pH-sensitive. At acidic pH, the amine group will be protonated, resulting in a positively charged headgroup. This charge will lead to electrostatic repulsion between the headgroups, increasing the effective headgroup area and potentially favoring the formation of smaller, more curved aggregates or even disrupting the assembled structures. Conversely, at neutral or alkaline pH, the amine group will be deprotonated and neutral, reducing the repulsion between headgroups and favoring the formation of more stable, larger structures like vesicles. This pH-responsive behavior is a key feature of many tertiary amine-containing lipids and polymers used in drug delivery, as the change in charge can facilitate endosomal escape. nih.govmdpi.com The stability of nanoemulsions based on surfactants with dynamic covalent bonds has also been shown to be highly pH-dependent. nih.govnih.gov

Ionic Strength: The addition of salt to a solution of MODA nanoparticles will increase the ionic strength of the medium. The added ions can screen the electrostatic repulsion between the charged headgroups (at acidic pH). This shielding effect reduces the effective headgroup area, which can lead to a transition from smaller aggregates to larger, less curved structures like vesicles or lamellar sheets. mdpi.com Studies on other systems have shown that ionic strength can significantly affect the tertiary structure and aggregation propensity of molecules at interfaces. nih.gov

Temperature: Temperature affects both the hydrophobic interactions driving self-assembly and the fluidity of the lipid tails. Generally, an increase in temperature strengthens hydrophobic interactions up to a certain point, which can favor self-assembly. More importantly, temperature influences the phase behavior of the lipid tails. At lower temperatures, the long octadecyl chains of MODA will be in a more ordered, gel-like state (Lβ phase). As the temperature increases and crosses the phase transition temperature (Tm), the chains will become more disordered and fluid (Lα phase). nih.gov This change in fluidity can alter the packing of the lipids within the nanoparticle, potentially leading to changes in size, shape, and permeability. For some lipid systems, an increase in temperature above the Tm can induce a transition from vesicles to micelles. seu.edu.cn

Applications of N Methyldioctadecylamine in Biomedical Research

Drug Delivery Systems

Beyond gene therapies, cationic lipids are also explored for their potential in delivering small molecule drugs, particularly those with poor solubility or unfavorable pharmacokinetic profiles.

The encapsulation of therapeutic agents within lipid-based nanoparticles can improve their stability, solubility, and bioavailability. google.com The physicochemical properties of the lipids used, including their charge and the length of their alkyl chains, influence the efficiency of drug encapsulation and the rate of drug release from the carrier.

A comprehensive search of the scientific literature and patent databases found no studies specifically investigating the use of N-Methyldioctadecylamine for the encapsulation and release of therapeutic drugs.

Enhanced Delivery of Hydrophobic Compounds

The effective delivery of hydrophobic therapeutic agents presents a significant challenge in pharmaceutical sciences due to their poor solubility in aqueous environments, which limits their bioavailability. nih.gov Lipid-based drug delivery systems are a promising strategy to overcome these limitations. nih.gov this compound can be incorporated into lipid nanoparticles (LNPs), which have shown promising results for mRNA delivery. nih.gov The inclusion of hydrophobic amines into these nanoparticles can significantly influence their physicochemical properties and delivery efficacy. nih.gov

The addition of certain hydrophobic amines can reduce the size of LNPs, modulate their internal hydrophobicity and stability, and facilitate the release of their payload. nih.gov This ultimately enhances cellular uptake and improves the intracellular transport of the encapsulated compounds. nih.gov While the specific impact depends on the chemical structure of the amine and the lipid carrier, the principle of using hydrophobic amines to improve the delivery of hydrophobic molecules is a key area of research. nih.gov

Sustained Release Formulations

Sustained-release drug formulations are designed to release a therapeutic agent at a predetermined rate to maintain a constant drug concentration for a specific period. This approach can minimize the frequency of administration and prevent toxic high concentrations. nih.gov this compound is being explored for its potential use in such systems.

Injectable sustained-release preparations offer several advantages, including direct administration to the target site, which can reduce systemic toxicity and enhance therapeutic effect. google.com These formulations often utilize a polymer matrix to control the release of the active pharmaceutical ingredient. researchgate.net The selection of the polymer and the encapsulation technique are critical for developing effective sustained-release formulations. researchgate.net The hydrophobic nature of this compound makes it a candidate for inclusion in lipid-based or polymeric matrices designed for the prolonged release of therapeutic agents. nih.gov

Vaccine Adjuvant Development

The use of highly purified subunit antigens in modern vaccines often leads to reduced immunogenicity, necessitating the inclusion of adjuvants to elicit a robust and protective immune response. nih.gov Adjuvants are substances that can enhance, modulate, and prolong the immune response to a vaccine antigen. rsc.org this compound is a component of cationic liposomes that are being investigated as potent vaccine adjuvants.

The development of new and effective adjuvants is a critical area of vaccine research. nih.govrsc.org Adjuvant systems that combine immunostimulatory molecules with delivery vehicles like liposomes are a promising approach. nih.gov

Potentiation of Immune Responses

Adjuvants potentiate the immune response through various mechanisms, including the recruitment of immune cells, enhancement of antigen uptake and presentation, and the induction of cytokines and chemokines. nih.gov Cationic liposomes containing this compound have been shown to effectively stimulate the immune system.

These liposomal formulations can enhance the maturation of dendritic cells (DCs), which are crucial antigen-presenting cells (APCs) that initiate the adaptive immune response. researchgate.net The activation of DCs leads to the upregulation of co-stimulatory molecules like CD80 and CD86, which are necessary for efficient T-cell activation. nih.govresearchgate.net The innate immune system is often the initial target of adjuvants, and its activation is critical for shaping the subsequent adaptive immune response. nih.gov

Formulation with Antigens for Enhanced Immunogenicity

To improve the immunogenicity of subunit vaccines, antigens can be coupled with nanocarriers. nih.gov The formulation of antigens with adjuvants like this compound-containing liposomes can significantly enhance the immune response. nih.gov

The physical association of the antigen with the adjuvant delivery system is often crucial for its efficacy. For instance, the adsorption of the model antigen ovalbumin (OVA) onto cationic liposomes composed of dimethyldioctadecylammonium (B77308) (DDA) led to a more than 100-fold increase in the efficiency of antigen presentation to T-cells. nih.gov Nanoparticle-based delivery systems can also protect the antigen from degradation and facilitate its targeted delivery to APCs. nih.gov

Mechanisms of Adjuvant Action in MODA-Based Formulations

The adjuvant effect of this compound (MODA) based formulations, particularly cationic liposomes, is attributed to several mechanisms. A primary mechanism is the enhanced uptake of the antigen by antigen-presenting cells. nih.gov The positive charge of the liposomes facilitates their interaction with the negatively charged cell membranes of APCs, leading to increased internalization of the associated antigen. nih.gov

In vivo studies have confirmed that the adsorption of antigens onto these liposomes enhances their uptake by peritoneal exudate cells. nih.gov This targeted delivery to APCs is a key factor in their adjuvant activity. nih.gov Another proposed mechanism for some adjuvants is the formation of a depot at the injection site, which allows for the slow release of the antigen and prolonged stimulation of the immune system. nih.gov Furthermore, some adjuvants can activate the inflammasome, a multiprotein complex that triggers the production of pro-inflammatory cytokines. researchgate.net

Biomaterials and Bionanotechnology

Bionanotechnology involves the application of nanoscience to biological and medical fields, creating nanoscale materials and devices for various applications, including diagnostics and therapeutics. researchgate.net The self-assembling properties of amphiphilic molecules like this compound make them valuable components in the development of novel biomaterials and nanostructures.

Artificial Cell Membrane Construction and Functional Studies

The ability of this compound and its quaternary ammonium (B1175870) salt, Dioctadecyldimethylammonium Bromide (DODAB), to form bilayer structures in aqueous solutions makes it an excellent model for studying biological membranes. nih.gov These synthetic vesicles, or liposomes, serve as simplified mimics of natural cell membranes, providing a controlled environment to investigate various membrane-related phenomena. nih.govresearchgate.net

Researchers utilize these artificial membranes to study the fundamental principles of membrane structure and function, such as lipid organization, phase behavior, and the influence of various molecules on membrane properties. nih.govresearchgate.net DODAB bilayers exhibit a rich thermotropic phase behavior, transitioning from a gel-like state to a liquid-crystalline state at a specific temperature, which is a key characteristic of biological membranes. wikipedia.org This property is crucial for understanding how membrane fluidity affects cellular processes.

Functional studies involving these artificial membranes often focus on their interaction with biomolecules. For instance, the positively charged surface of this compound-based liposomes allows for the electrostatic interaction with negatively charged molecules like DNA and RNA. broadpharm.comavantiresearch.com This interaction is fundamental to their application as non-viral vectors for gene delivery, where the liposome (B1194612) encapsulates and protects the nucleic acids, facilitating their entry into cells. nih.govnih.gov The study of these "lipoplexes" (lipid-DNA complexes) in artificial membrane systems helps to elucidate the mechanisms of cellular uptake and intracellular release. nih.gov

Table 1: Properties of DODAB Vesicles in Artificial Membrane Studies

Property Description Significance in Functional Studies
Vesicle Structure Forms unilamellar and multilamellar vesicles in water. wikipedia.org Mimics the basic structure of cellular and organellar membranes. imperial.ac.uk
Phase Transition Exhibits a main phase transition temperature (Tm) from gel to liquid-crystalline state. wikipedia.org Allows for the study of membrane fluidity and its effect on protein function and permeability.
Surface Charge Possesses a net positive charge due to the quaternary ammonium head group. nih.gov Facilitates interaction with negatively charged biomolecules such as DNA, RNA, and certain proteins. wikipedia.org

| Membrane Mimetic | Serves as a simplified model to study complex biological membrane processes. nih.govresearchgate.net | Enables the investigation of drug-membrane interactions and the mechanisms of membrane fusion and transport. wikipedia.org |

Surface Modification for Biomedical Applications

The surface properties of biomedical implants and devices are critical for their success, influencing biocompatibility, tissue integration, and resistance to infection. mdpi.comnih.gov this compound and similar cationic lipids are utilized in surface modification strategies to impart desirable biological characteristics to various materials. mdpi.com

One of the primary goals of surface modification is to create surfaces that can resist bacterial adhesion and biofilm formation, a major cause of implant-associated infections. The cationic nature of this compound allows it to interact with and disrupt the negatively charged membranes of bacteria, giving it inherent antimicrobial properties. nih.gov When coated onto a surface, it can create a protective layer that actively repels or kills bacteria upon contact.

Furthermore, modifying surfaces with lipids can improve the biocompatibility of implants. nih.gov By creating a biomimetic interface that resembles a natural cell membrane, these coatings can reduce the foreign body response and promote better integration with surrounding tissues. researchgate.net This is particularly important for materials that are in direct contact with blood or sensitive tissues. The process often involves techniques that allow for the stable attachment of the lipid layer to the material's surface, ensuring its long-term functionality. mdpi.com

Table 2: Research Findings on Surface Modification using Cationic Lipids

Application Area Material Modified Research Finding Reference
Antimicrobial Surfaces Polymeric nanoparticles Quaternary ammonium surfactants like DODAB incorporated into PMMA nanoparticles demonstrated antimicrobial activity. researchgate.net
Biocompatible Coatings Titanium (Ti) implants Surface modifications can be tailored to enhance biocompatibility and interaction with biological systems. mdpi.com
Drug Delivery Nanodiamonds Surface functionalization with amine groups allows for the loading of small molecule drugs. researchgate.net

| Gene Delivery | Graphene oxide | Cationic polymer-functionalized graphene showed high efficiency for DNA condensation and transfection. | ucl.ac.uk |

Integration into Biosensors and Diagnostic Platforms

The development of sensitive and specific biosensors is crucial for early disease diagnosis and monitoring. mdpi.comnih.gov The unique properties of this compound can be leveraged in the construction of these diagnostic platforms, primarily through the functionalization of sensor surfaces. hilarispublisher.com

In the context of biosensors, this compound can be used to create a stable, biocompatible layer on the transducer surface. This lipid layer can serve multiple purposes. Firstly, it can act as a matrix for the immobilization of biorecognition elements such as enzymes, antibodies, or nucleic acids. nih.gov The positive charge of the lipid can facilitate the electrostatic attachment of negatively charged biomolecules, ensuring their proper orientation and accessibility for target binding.

Computational and Theoretical Studies of N Methyldioctadecylamine Systems

Molecular Dynamics Simulations of Lipid Bilayers and Nanoparticles

Molecular dynamics (MD) simulations are a cornerstone of computational biology and materials science, enabling the study of the physical movements of atoms and molecules over time. researchgate.netnih.gov For systems involving MODA, MD simulations provide atomic-level resolution into its interactions within lipid bilayers and its role in the formation and structure of nanoparticles. researchgate.net These simulations typically employ force fields—sets of parameters that define the potential energy of the system—to calculate the forces between atoms and predict their subsequent motion. uci.edu Software suites like Gromacs are widely used for setting up and running such simulations. nih.govspringernature.com

In the context of lipid-based drug delivery systems, understanding how MODA interacts with co-lipids (such as helper lipids like DOPE or cholesterol) and therapeutic cargo like nucleic acids is crucial. MD simulations can model these complex interactions with high fidelity. nih.govnih.gov

Simulations can reveal how the dual octadecyl chains of MODA intercalate within a lipid bilayer composed of phospholipids (B1166683) like dioleoylphosphatidylcholine (DOPC) or dipalmitoylphosphatidylcholine (DPPC). youtube.comnih.gov Key parameters such as the area per lipid, bilayer thickness, and lipid tail order can be calculated to quantify the effect of MODA incorporation on membrane structure. uci.edu

Furthermore, MD simulations are instrumental in elucidating the binding mechanisms between the cationic headgroup of MODA and negatively charged nucleic acids, such as siRNA or plasmid DNA. nih.govnih.gov The positively charged tertiary amine of MODA forms strong electrostatic interactions with the phosphate (B84403) backbone of nucleic acids. nih.govnih.gov Simulations can map these interaction sites, calculate binding energies, and show how the lipid complexation protects the nucleic acid cargo. nih.gov This detailed view helps in understanding how factors like charge ratio and lipid composition influence the stability and morphology of the resulting lipoplexes. scienceopen.com

Table 1: Representative Parameters from MD Simulations of Lipid Systems
ParameterDescriptionTypical Values/Insights Gained
Area per Lipid (APL)The average area a single lipid molecule occupies in the plane of the bilayer.Indicates membrane packing. Incorporation of MODA can alter the APL of helper lipids.
Bilayer ThicknessThe distance between the average positions of the headgroups of the two leaflets.Changes can indicate membrane disruption or stabilization by MODA. nih.gov
Radial Distribution Function (RDF)Describes the probability of finding a particle at a distance r from another particle.Used to quantify the proximity of MODA's amine group to nucleic acid phosphate groups.
Binding Free EnergyThe energy change upon the association of MODA with nucleic acids or other lipids.Quantifies the stability of the complex; can be calculated using methods like umbrella sampling.

A critical step in the delivery of intracellular cargo is the fusion of the lipid-based carrier with the endosomal membrane, leading to the release of its contents into the cytoplasm. MD simulations can model the initial stages of these processes. By simulating a MODA-containing nanoparticle or liposome (B1194612) near a model endosomal membrane (which is often anionic), researchers can observe how the cationic lipid facilitates membrane destabilization.

These simulations can show how MODA, particularly in its protonated state at endosomal pH, interacts with the negatively charged lipids of the target membrane. This can lead to localized disruption of the membrane's structure, pore formation, or the formation of non-bilayer lipid phases (like hexagonal phases), which are intermediates in membrane fusion. semanticscholar.org Observing these events at the molecular level provides a mechanistic understanding that is vital for designing more efficient delivery vehicles. researchgate.net

Quantum Chemical Calculations for Amine Protonation States

The effectiveness of MODA as a cationic lipid is highly dependent on the protonation state of its tertiary amine headgroup. The acid dissociation constant (pKa) of this group determines the pH at which it becomes positively charged. Quantum chemical calculations offer a powerful, non-empirical method to predict the pKa of molecules like MODA. kyushu-u.ac.jp

Methods such as Density Functional Theory (DFT) combined with a polarizable continuum solvent model (like PCM or SMD) are widely used to calculate the free energy change of the deprotonation reaction in solution. osti.govosti.gov The pKa can be derived from this free energy difference. kyushu-u.ac.jp Accurately predicting the pKa is essential, as it explains why MODA can be relatively neutral at physiological pH (reducing toxicity) but becomes protonated and active in the acidic environment of the endosome.

Various theoretical approaches have been developed and refined to improve the accuracy of pKa predictions for amines. srce.hrmdpi.com These methods involve calculating the Gibbs free energies of the protonated (ammonium cation) and deprotonated (neutral amine) states. srce.hrnih.gov The accuracy of these calculations can be sensitive to the chosen functional, basis set, and solvation model. osti.govosti.gov For instance, studies have shown that for aliphatic amines, mean unsigned errors in pKa prediction can be reduced to less than 0.5 pK units with optimized models. osti.gov

Table 2: Performance of Different Quantum Chemical Methods for pKa Prediction of Aliphatic Amines osti.govosti.gov
Method/FunctionalSolvation ModelMean Unsigned Error (MUE) in pK units
B3LYPDefault SMD0.7 - 1.4
M06-2XDefault SMD1.0
M06-2XOptimized SMD (SMDsSAS)0.4

Coarse-Grained Models for Self-Assembly Prediction

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and limited to relatively small systems and short timescales. nih.gov Predicting the spontaneous self-assembly of thousands of MODA molecules into a nanoparticle requires a more efficient approach. Coarse-grained (CG) modeling addresses this challenge by grouping several atoms into a single interaction site or "bead". nih.govrsc.org

This reduction in the number of degrees of freedom allows for simulations of much larger systems over longer timescales (microseconds or more), making it possible to observe processes like micelle formation, vesicle closure, and the complete assembly of lipid nanoparticles. nih.govchemrxiv.org CG models, such as those based on the Martini force field, are parameterized to reproduce key physical properties of the original molecules, including partitioning behavior and structural parameters. nih.govrsc.org

For MODA, a CG model would represent the molecule with a few beads: one for the polar headgroup and several for the two hydrophobic octadecyl tails. By simulating many of these CG MODA molecules in an aqueous environment, researchers can predict the morphology of the resulting self-assembled structures. researchgate.netnih.govrsc.org These simulations can predict whether MODA will form spherical micelles, lamellar sheets, or other complex structures, and how this is influenced by factors like concentration and the presence of co-lipids or cargo molecules. researchgate.netnih.gov

Computational Design of Novel MODA Derivatives

Computational methods are increasingly used not just to study existing molecules but also to design new ones with improved properties. This in silico design process can accelerate the development of next-generation cationic lipids based on the MODA scaffold. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating computed molecular descriptors (e.g., size, shape, charge distribution) of various MODA derivatives with experimentally determined efficacy or toxicity. nih.gov These models can then be used to screen virtual libraries of novel compounds, prioritizing the most promising candidates for chemical synthesis and experimental testing, thereby saving significant time and resources. scienceopen.comresearchgate.net

Challenges and Future Directions in N Methyldioctadecylamine Research

Enhancing Delivery Efficiency and Specificity

A primary challenge in the utility of MODA-containing nanoparticles is ensuring that the therapeutic payload reaches its intended target tissue and cells with high efficiency while minimizing off-target effects. nih.govnih.govupenn.edu The design of delivery systems must navigate numerous biological barriers. nih.govupenn.edu Current research in lipid nanoparticles, a field where MODA is a relevant component, focuses on several strategies to improve targeting and uptake.

Strategies to enhance the delivery of nanoparticles include:

Targeting Ligands: Attaching molecules such as antibodies or peptides to the nanoparticle surface can facilitate binding to specific receptors on target cells, thereby increasing accumulation at the desired site. nsf.govnih.gov

Cell-Penetrating Peptides (CPPs): These peptides can be incorporated into or onto nanoparticles to enhance their ability to cross cellular membranes. nih.gov

PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the nanoparticle surface can help to increase circulation time in the bloodstream by reducing clearance by the immune system, allowing more opportunity for the nanoparticle to reach its target. nih.gov

For instance, ionizable phospholipids (B1166683) nanoparticles (iPLNPs) composed of multitailed ionizable phospholipids, N-methyldioctadecylamine, cholesterol, and PEG have been used to co-deliver Cas9 mRNA and sgRNA for gene editing applications. nsf.gov The optimization of such formulations is crucial for achieving higher delivery efficiency. Future work will likely focus on refining the surface chemistry of MODA-based nanoparticles to incorporate advanced targeting moieties, leading to more precise and effective therapeutic interventions. nih.govnih.gov

Addressing Immunogenicity and Toxicity Profiles

The introduction of any foreign material into the body carries the risk of eliciting an immune response and causing toxicity. For MODA-based delivery systems, particularly those used in gene therapy, understanding and mitigating these risks is paramount. The composition of lipid nanoparticles can lead to safety issues stemming from both the nucleic acid payload and the lipid components themselves. nih.gov

For example, lipid nanoparticles for plasmid DNA (pDNA) delivery have historically faced challenges with severe immune responses. bioanalysis-zone.com Recent research has identified that the cGAS-STING pathway, an immune sensor, is a major trigger for the acute inflammation caused by pDNA-LNPs in animal models. bioanalysis-zone.com A promising strategy to overcome this involves incorporating anti-inflammatory lipids, such as nitro-oleic acid (NOA), into the LNP formulation, which has been shown to inhibit STING and significantly reduce inflammation. bioanalysis-zone.com

Future research into MODA-containing formulations will need to systematically evaluate their potential for immunogenicity and cytotoxicity. nih.govnih.gov This involves comprehensive preclinical studies to characterize the interaction of these nanoparticles with immune cells and to identify any potential for adverse effects. Modifying the lipid composition and surface characteristics will be key strategies to develop safer and more biocompatible delivery platforms.

Scalability of Manufacturing Processes for Clinical Translation

For any promising therapeutic delivery system to move from the laboratory to the clinic, a robust and scalable manufacturing process is essential. Lipid nanoparticles, including those containing MODA, are generally considered to have good potential for scale-up due to well-established construction protocols. nih.govnih.gov However, ensuring consistent quality, particle size, and encapsulation efficiency across different batch sizes presents a significant challenge.

The transition from small-scale laboratory preparation to large-scale good manufacturing practice (GMP) production requires careful optimization of every process parameter. This includes the methods for mixing lipids and the therapeutic payload, purification steps, and sterile filtration. The complexity of multi-component formulations like MODA-based LNPs adds layers of difficulty to achieving reproducible manufacturing outcomes. Future efforts will focus on developing and refining manufacturing technologies, such as microfluidics, to allow for precise control over nanoparticle formation and to ensure that large-scale production meets the stringent requirements for clinical use.

Developing Advanced Analytical Techniques for Complex Formulations

The complexity of MODA-based formulations necessitates the use of sophisticated analytical methods to ensure their quality and performance. researchgate.netmdpi.com A thorough characterization of physicochemical properties is crucial, as these attributes directly influence the in vivo behavior, efficacy, and safety of the nanoparticles. uni-muenchen.de

Key nanoparticle properties that require precise measurement include:

Size and Size Distribution: Techniques like Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) are commonly used. nih.govnih.govmdpi.com

Surface Charge (Zeta Potential): This property affects stability and interaction with biological membranes.

Morphology and Structure: Electron microscopy, particularly cryo-transmission electron microscopy (cryo-TEM), provides direct visualization of nanoparticle shape and internal structure. nih.gov

Encapsulation Efficiency and Payload Integrity: Chromatographic techniques are often employed to quantify the amount of encapsulated drug or nucleic acid. nih.gov

The table below summarizes some of the key analytical techniques used for nanoparticle characterization.

Analytical TechniqueParameter MeasuredPurpose
Dynamic Light Scattering (DLS)Hydrodynamic Diameter, Polydispersity IndexAssesses average particle size and size distribution. nih.govmdpi.com
Nanoparticle Tracking Analysis (NTA)Particle Size, ConcentrationProvides high-resolution size distribution and particle concentration. nih.govmdpi.com
Zeta Potential MeasurementSurface ChargeIndicates colloidal stability and potential for interaction with cells. uni-muenchen.de
Cryo-Transmission Electron Microscopy (cryo-TEM)Morphology, Lamellarity, Inner StructureVisualizes the native state of nanoparticles, revealing detailed structural information. nih.gov
High-Performance Liquid Chromatography (HPLC)Encapsulation Efficiency, PurityQuantifies the amount of active ingredient loaded into the nanoparticles. nih.gov

Future research will focus on developing and refining these analytical methods to provide more comprehensive and higher-resolution characterization of complex formulations containing MODA, ensuring product consistency and quality. researchgate.net

Exploration of Novel MODA-Based Hybrid Materials

The versatility of this compound can be extended by incorporating it into hybrid materials, which combine different classes of materials to achieve synergistic properties. Research into hybrid materials often involves combining organic components, like polymers or lipids, with inorganic nanoparticles or frameworks. mdpi.comrsc.org

For example, sol-gel processes have been used to create hybrid xerogel materials by co-condensing organosilanes like n-octadecyltriethoxysilane in the presence of amine surfactants. mdpi.comnih.govresearchgate.netresearchgate.net While not directly involving MODA, this research provides a blueprint for how long-chain alkylamines can be integrated into silica-based networks. Such hybrid materials could offer new properties, such as enhanced stability or controlled release kinetics. mdpi.comnih.govresearchgate.netresearchgate.net

The future in this area could see the development of novel MODA-based hybrid systems, potentially integrating it with:

Inorganic Nanoparticles: Such as gold nanoparticles or quantum dots for imaging and theranostic applications.

Polymeric Scaffolds: To create structured materials for tissue engineering or sustained-release depots.

Carbon-based Nanomaterials: Like carbon nanotubes, to impart unique electrical or mechanical properties. mdpi.com

These explorations could significantly broaden the application scope of MODA beyond its current use in lipid-based delivery systems.

Integration with Emerging Technologies (e.g., AI-driven Material Design)

In the context of this compound, AI and ML can be applied to:

Optimize Formulations: ML models can be trained on experimental data to predict how changes in the ratio of MODA to other lipids will affect nanoparticle size, stability, and delivery efficiency. kinampark.comnih.govcityu.edu.hk

Predict Properties: AI can be used to screen virtual libraries of lipid structures to identify novel ionizable lipids with improved properties for specific applications. nih.gov

Inverse Design: Advanced AI strategies, such as deep generative models, can design new materials with desired properties from the ground up, moving beyond simple screening to de novo creation. arxiv.orgarxiv.org

Q & A

Q. What are the recommended synthesis protocols for N-Methyldioctadecylamine, and how can purity be validated?

this compound is synthesized via alkylation of methylamine with octadecyl halides or through reductive amination. To ensure purity ≥98% (as per pharmacopeial standards for analogous amines), employ column chromatography and recrystallization. Validate purity using HPLC with UV detection (λ = 210–220 nm) or ¹H/¹³C NMR to confirm structural integrity. Impurities like unreacted alkyl halides or secondary amines should be quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. What analytical techniques are critical for characterizing this compound?

  • Spectroscopy : ¹H NMR (δ ~2.2 ppm for N-methyl groups; δ ~1.2–1.4 ppm for alkyl chains) and FT-IR (C-N stretch ~1,200 cm⁻¹).
  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (MW = 550.1 g/mol) and detect trace byproducts .

Q. How should this compound be handled and stored to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use desiccants to avoid hygroscopic degradation. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks, as recommended for structurally similar amines .

Q. What are the primary applications of this compound in basic research?

It serves as:

  • A cationic surfactant in micelle formation for solubilizing hydrophobic compounds.
  • A phase-transfer catalyst in organic synthesis due to its long alkyl chains.
  • A precursor for quaternary ammonium salts with antimicrobial properties .

Advanced Research Questions

Q. How does this compound enhance lipid nanoparticle (LNP) efficiency in mRNA delivery?

As a membrane-destabilizing ionizable lipid , it facilitates endosomal escape by adopting a cationic charge at acidic pH. In CRISPR-Cas9 LNPs, it is formulated with cholesterol, DMG-PEG2000, and helper lipids at a molar ratio of 25:30:30:1 . Optimization involves adjusting alkyl chain packing to balance mRNA encapsulation efficiency (~80–90%) and cellular uptake .

Q. What experimental strategies resolve contradictions in LNP efficacy data linked to this compound batch variability?

  • Quality Control : Mandate batch-specific purity profiling via HPLC and dynamic light scattering (DLS) for particle size uniformity (PDI < 0.2).
  • DoE (Design of Experiments) : Use factorial designs to test lipid ratios (e.g., 20–30 mol% this compound) and pH-sensitive behavior.
  • In Vivo Cross-Validation : Compare biodistribution (e.g., liver vs. lung targeting) across batches using fluorescently tagged mRNA .

Q. What mechanisms underlie this compound's role in endosomal escape?

The amine group protonates in endosomes (pH ~5.0), inducing a conformational shift that disrupts lipid bilayers. Molecular dynamics simulations show alkyl chain intercalation with endosomal membranes, reducing activation energy for membrane fusion. Validate using pH-sensitive dyes (e.g., LysoTracker) and electron microscopy to visualize membrane rupture .

Q. How can researchers assess the long-term stability of this compound-containing formulations?

  • Accelerated Stability Testing : Incubate LNPs at 4°C, 25°C, and 40°C for 1–6 months. Monitor particle size (DLS), mRNA integrity (agarose gel electrophoresis), and encapsulation efficiency (Ribogreen assay).
  • Oxidative Stress Tests : Expose to H₂O₂ or UV light to simulate degradation pathways. Analyze degradation products via LC-MS .

Q. What are the critical considerations for scaling up this compound-based formulations?

  • Mixing Dynamics : Use microfluidics for reproducible LNP size (70–100 nm).
  • Cost-Efficiency : Substitute synthetic cholesterol with plant-derived analogs without compromising stability.
  • Regulatory Compliance : Adhere to ICH Q3C guidelines for residual solvent limits (e.g., chloroform < 600 ppm) .

Data Analysis and Methodological Challenges

Q. How should researchers address discrepancies in cytotoxicity assays of this compound?

  • Cell Line Variability : Test across multiple lines (e.g., HEK293, HepG2) using MTT/WST-1 assays.
  • Dose-Response Modeling : Fit data to Hill equations to calculate IC₅₀ values.
  • Confounding Factors : Control for serum protein interactions by repeating assays in serum-free media .

Q. What statistical approaches are optimal for analyzing gene editing efficiency in this compound LNPs?

Use CRISPResso2 for indel quantification and ANOVA with post-hoc Tukey tests to compare experimental groups. Normalize data to housekeeping genes (e.g., GAPDH) and include negative controls (e.g., scrambled sgRNA) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.